N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]thiophene-2-sulfonamide
Description
N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]thiophene-2-sulfonamide is a heterocyclic compound featuring a triazolo-pyrimidine core fused with a thiophene-sulfonamide moiety. The triazolo-pyrimidine scaffold is a pharmacologically privileged structure known for its role in modulating enzyme activity, particularly in anticancer and antimicrobial contexts.
Properties
IUPAC Name |
N-[3-(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2S2/c1-10-9-11(2)19-12(17-18-14(19)16-10)5-3-7-15-23(20,21)13-6-4-8-22-13/h4,6,8-9,15H,3,5,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COMBUCQIJXOEQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN=C(N12)CCCNS(=O)(=O)C3=CC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]thiophene-2-sulfonamide typically involves a multi-step process. One common method includes the oxidative cyclization of pyrimidinyl hydrazones using hypervalent iodine reagents under mild conditions . This reaction yields the triazolopyrimidine core, which is then further functionalized to introduce the thiophene sulfonamide group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using microwave-mediated, catalyst-free methods. This approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation, resulting in high yields and reduced reaction times . The process is eco-friendly and demonstrates good functional group tolerance.
Chemical Reactions Analysis
Types of Reactions
N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds similar to N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]thiophene-2-sulfonamide exhibit potent antibacterial properties. For instance, derivatives of 5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidines have been synthesized and tested for their activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus. These compounds showed minimum inhibitory concentrations (MIC) comparable to commercial antibiotics .
Anti-inflammatory Properties
Some studies have explored the anti-inflammatory effects of related triazolo-pyrimidine compounds. In animal models of inflammation, certain derivatives demonstrated significant reductions in paw edema and exhibited analgesic effects. The mechanism of action was investigated using molecular docking studies to understand interactions with cyclooxygenase enzymes (COX), which are crucial in inflammatory pathways .
Antitumor Activity
The compound has also been evaluated for its antitumor potential. In vitro studies have shown that specific derivatives can inhibit the growth of cancer cell lines such as A-549 (lung cancer) and HepG-2 (liver cancer). These findings suggest that the compound may interfere with cancer cell proliferation and could be a candidate for further development as an anticancer agent .
Agricultural Applications
Herbicidal Activity
this compound has been identified as a potent herbicide. Similar compounds in the same class have been shown to effectively control unwanted vegetation through both preemergence and postemergence applications. The mechanism often involves disrupting plant growth processes by inhibiting specific biochemical pathways related to photosynthesis and nutrient absorption .
Materials Science
Polymer Chemistry
The incorporation of thiophene derivatives in polymer matrices has been explored for enhancing electrical conductivity and stability in organic electronic devices. The unique electronic properties of thiophene compounds can lead to improved performance in applications such as organic photovoltaics and field-effect transistors (FETs). The synthesis of copolymers involving this compound is an area of ongoing research aimed at optimizing material properties for electronic applications .
Summary Table of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antibacterial agents | Effective against E. coli, S. aureus |
| Anti-inflammatory agents | Significant reduction in inflammation | |
| Antitumor agents | Inhibits growth of lung and liver cancer cells | |
| Agricultural | Herbicides | Potent control over unwanted vegetation |
| Materials Science | Conductive polymers | Enhanced electrical properties in devices |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 1,2,4-triazole derivatives, which have been extensively studied for their pharmacological properties. Below is a comparative analysis with structurally related analogs:
Table 1: Structural and Functional Comparison of Selected 1,2,4-Triazole Derivatives
Key Findings :
Structural Flexibility : The target compound’s thiophene-sulfonamide group distinguishes it from analogs with aryl or alkylthio substituents. This modification may enhance solubility and target specificity compared to compounds like 3-(arylsulfonyl)-4-phenyl-5-(trimethoxyphenyl)-4H-1,2,4-triazole, which relies on bulky aromatic groups for activity .
Enzyme Binding Potential: The triazolo-pyrimidine core is shared with derivatives such as 5-alkylthio-4-amino-3-(5,7-dimethyl-triazolo-pyrimidine)-1,2,4-triazole. However, the target compound’s propyl linker and sulfonamide group may alter binding kinetics to enzymes like dihydrofolate reductase (DHFR), a common target for antifolates .
Cytotoxicity Screening : While direct data for the target compound are lacking, related triazolo-pyrimidine derivatives are routinely evaluated using the SRB (sulforhodamine B) assay (). This assay’s high sensitivity and compatibility with automated screening suggest its applicability for future cytotoxicity studies of the target compound .
Pharmacological Hypotheses :
- The thiophene-sulfonamide moiety could confer improved metabolic stability over analogs with thioether or thiomethyl linkers.
- Compared to 3-(5,7-dimethyl-triazolo-pyrimidine)-thiadiazole hybrids, the target compound’s simpler structure may reduce off-target effects while retaining potency.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]thiophene-2-sulfonamide, and how can reaction conditions be optimized for higher yield?
- Answer : Synthesis typically involves multi-step reactions, starting with cyclization of precursors like 5,7-dimethyltriazolopyrimidine derivatives. A common approach includes coupling the triazolopyrimidine core with thiophene-2-sulfonamide via a propyl linker. Key steps:
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Cyclization : Use triethylamine as a base to facilitate nucleophilic substitution (e.g., sulfonamide linkage) .
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Purification : Column chromatography (e.g., ethyl acetate/light petroleum mixtures) is critical for isolating the final product .
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Optimization : Adjust temperature (70–100°C) and solvent polarity (ethanol or DMF) to improve yield. Reaction time (24–72 hours) and stoichiometric ratios (1.1–4.5 equivalents of amines) also impact efficiency .
Reaction Parameter Optimal Range Impact on Yield Temperature 70–100°C Higher yields at elevated temperatures but risk side reactions Solvent Ethanol/DMF Polar aprotic solvents enhance reactivity Reaction Time 24–72 hours Longer durations improve completeness but may degrade product
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers look for?
- Answer :
- NMR Spectroscopy :
- ¹H-NMR : Look for singlet peaks at δ 2.3–2.5 ppm (methyl groups on triazolopyrimidine) and δ 7.0–8.3 ppm (thiophene protons) .
- ¹³C-NMR : Peaks at ~160 ppm (sulfonamide S=O) and ~150 ppm (triazole ring carbons) .
- Mass Spectrometry (MS) : Molecular ion peaks matching the molecular formula (C₁₆H₁₇N₅O₂S₂) with fragmentation patterns indicating loss of propyl or sulfonamide groups .
- IR Spectroscopy : Stretching vibrations at ~1350 cm⁻¹ (S=O) and ~3100 cm⁻¹ (aromatic C-H) .
Advanced Research Questions
Q. How can researchers investigate the structure-activity relationship (SAR) of this compound to enhance its biological efficacy?
- Answer :
- Computational Modeling : Use density functional theory (DFT) to analyze electronic properties (e.g., HOMO-LUMO gaps) and docking simulations to predict binding affinities with targets like enzymes or receptors .
- Analog Synthesis : Modify substituents (e.g., replace methyl groups with halogens or bulkier alkyl chains) and compare bioactivity. For example:
- Fluorine substitution at the phenyl ring () enhances lipophilicity and membrane permeability .
- Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinase or protease inhibition) and correlate results with structural features .
Q. What strategies are recommended for resolving contradictions in reported biological activities of this compound across different studies?
- Answer :
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Meta-Analysis : Compile data from multiple studies (e.g., IC₅₀ values in enzyme assays) and assess variables like assay conditions (pH, temperature) or cell lines used .
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Validation Experiments : Reproduce conflicting studies under standardized conditions. For example:
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If one study reports anticancer activity but another does not, test both in the same cell line (e.g., MCF-7 or HeLa) with identical protocols .
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Mechanistic Studies : Use techniques like surface plasmon resonance (SPR) to measure direct target binding, ruling out off-target effects .
Common Contradictions Resolution Strategy Discrepant IC₅₀ values Standardize assay protocols (e.g., ATP concentration in kinase assays) Variable solubility effects Use consistent DMSO concentrations across studies
Methodological Guidance
Q. How should researchers design experiments to evaluate the compound’s potential as an enzyme inhibitor?
- Answer :
- Assay Selection : Use fluorogenic or colorimetric substrates (e.g., p-nitrophenyl phosphate for phosphatases) to quantify inhibition .
- Dose-Response Curves : Test 6–8 concentrations (e.g., 0.1–100 µM) to calculate IC₅₀ values. Include positive controls (known inhibitors) .
- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition mode (competitive, non-competitive) .
Q. What advanced techniques can elucidate the compound’s metabolic stability in preclinical studies?
- Answer :
- In Vitro Metabolism : Use liver microsomes (human or rodent) with LC-MS/MS to identify metabolites. Monitor demethylation or sulfonamide cleavage .
- Isotope Labeling : Incorporate ¹⁴C or ³H labels at the methyl or propyl groups to track metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
